molecular formula C14H12N2OS2 B12607444 2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one CAS No. 918107-76-3

2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one

Cat. No.: B12607444
CAS No.: 918107-76-3
M. Wt: 288.4 g/mol
InChI Key: RKTAJQILMFVOFG-UHFFFAOYSA-N
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Description

2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one is a heterocyclic compound that features a thiazole ring, which is known for its diverse biological activities. Thiazoles are important in medicinal chemistry due to their presence in various biologically active molecules, including antimicrobial, antiviral, and anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one typically involves the formation of the thiazole ring through cyclization reactions. One common method involves the reaction of 2-aminothiazole with appropriate aldehydes or ketones under acidic or basic conditions . The reaction conditions often include refluxing in solvents like ethanol or methanol, with catalysts such as hydrochloric acid or sodium hydroxide.

Industrial Production Methods

Industrial production of thiazole derivatives, including this compound, often involves large-scale batch reactions. These processes are optimized for yield and purity, using continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation by binding to their active sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Biological Activity

The compound 2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one is a thiazole derivative that has garnered attention in recent years for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on available literature and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C11H11N3OS
  • Molecular Weight : 229.29 g/mol
  • CAS Number : 857283-96-6

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including the compound . A notable study investigated various thiazole derivatives for their antibacterial activity against different bacterial strains. The results indicated that compounds with specific substituents on the thiazole ring exhibited significant antimicrobial activity.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
1E. coli0.17 mg/mL0.23 mg/mL
2B. cereus0.23 mg/mL0.47 mg/mL
3S. Typhimurium0.23 mg/mL0.47 mg/mL
Target Compound Various StrainsTo be determinedTo be determined

The above table summarizes the findings from a study that evaluated the antimicrobial efficacy of various thiazole derivatives, indicating that structural modifications can significantly influence their biological activity .

Anticancer Activity

Thiazole derivatives have also been studied for their anticancer properties. Research has shown that these compounds can inhibit specific enzymes involved in cancer cell proliferation and survival.

Case Study: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A study focused on the inhibition of human dihydroorotate dehydrogenase (hDHODH), an enzyme crucial in the de novo pyrimidine biosynthesis pathway, which is often upregulated in cancer cells. The compound was evaluated alongside other thiazole derivatives for its ability to inhibit hDHODH activity.

  • Findings : The target compound demonstrated moderate inhibition of hDHODH, suggesting potential as an anticancer agent by disrupting nucleotide synthesis in rapidly dividing cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of thiazole derivatives. Modifications at specific positions on the thiazole ring can enhance or reduce biological efficacy.

Key Observations:

  • Substituent Effects : The presence of electron-donating or electron-withdrawing groups at specific positions on the aromatic ring significantly influences antimicrobial and anticancer activities.
  • Ring Modifications : Alterations to the thiazole ring structure can lead to improved binding affinity to target enzymes or receptors, enhancing overall biological activity.

Properties

CAS No.

918107-76-3

Molecular Formula

C14H12N2OS2

Molecular Weight

288.4 g/mol

IUPAC Name

2-[[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methyl]-1,2-thiazol-3-one

InChI

InChI=1S/C14H12N2OS2/c1-10-15-13(9-18-10)12-4-2-11(3-5-12)8-16-14(17)6-7-19-16/h2-7,9H,8H2,1H3

InChI Key

RKTAJQILMFVOFG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)CN3C(=O)C=CS3

Origin of Product

United States

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